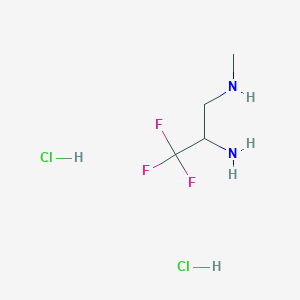

3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride” is a fluorinated organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its ability to modify the chemical and metabolic stability of compounds . The compound also contains a diamine functional group, which could potentially participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the properties typical of trifluoromethylated amines. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity . The presence of the diamine group could also impart basicity to the compound .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions. The trifluoromethyl group might undergo reactions typical of organofluorine compounds, while the diamine group could act as a nucleophile or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride Applications

Cycloaddition Reactions in Organic Synthesis: The compound is utilized in cycloaddition reactions , which are cornerstone methods in organic synthesis. These reactions allow for the construction of complex cyclic structures that are prevalent in natural products and pharmaceuticals. The trifluoro group enhances the electrophilic character of the compound, making it a valuable reagent in the synthesis of heterocycles through [3+2] cycloaddition reactions .

Radical Telomerization Processes: In polymer chemistry, the compound serves as a monomer in radical telomerization processes . This application is significant in creating polymers with specific end-groups that can alter the material’s properties, such as hydrophobicity, reactivity, and resistance to degradation .

Chemosensors for Ions and Molecules: The compound’s derivatives are used as chemosensors . The presence of the trifluoro group and the diamine moiety allows for the binding and detection of various ions and molecules, which is crucial in environmental monitoring and diagnostics .

Inertial Measurement/Navigation Systems: Although not directly related to the chemical compound , the identifier “EN300-7430957” is associated with the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit . This technology is used in applications where GPS is unavailable or denied, such as in drones, dismounted soldier applications, oil and gas exploration, and aeronautics and civil aviation .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,3,3-trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3N2.2ClH/c1-9-2-3(8)4(5,6)7;;/h3,9H,2,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJSDRRFWMAJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-1-N-methylpropane-1,2-diamine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Fluorophenyl)methyl]indol-6-amine](/img/structure/B2922344.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2922351.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide](/img/structure/B2922352.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2922355.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2922357.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2922359.png)